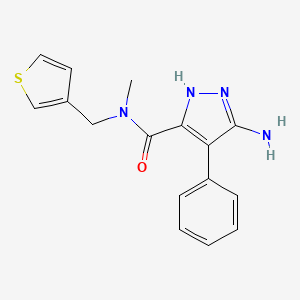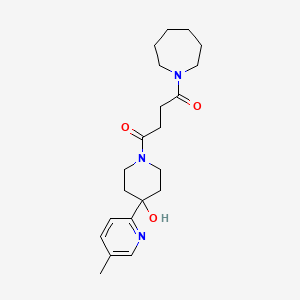
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as AMPTP, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide increases the levels of dopamine and serotonin in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, decreased cancer cell proliferation, and increased apoptosis in cancer cells. Additionally, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to increase the release of corticotropin-releasing hormone (CRH), a hormone that plays a role in stress response.
实验室实验的优点和局限性
One of the main advantages of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for MAO inhibition, which allows for the investigation of the role of dopamine and serotonin in various physiological and biochemical processes. However, one limitation of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for the study of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, including investigating its potential use as a lead compound for the development of new drugs, further elucidating its mechanism of action, and exploring its potential applications in other fields such as psychiatry and immunology. Additionally, future studies could focus on optimizing the synthesis method of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide to improve its yield and purity.
合成方法
The synthesis of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with 3-thienylmethanol to form the intermediate 4-phenyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with methylamine to form the final product, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide.
科学研究应用
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a tool to investigate the role of dopamine in reward processing. In drug development, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been investigated as a potential lead compound for the development of new drugs.
属性
IUPAC Name |
3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(9-11-7-8-22-10-11)16(21)14-13(15(17)19-18-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEOMTHWGCQMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=C(C(=NN2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)

![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)
![[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5490653.png)


![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5490692.png)